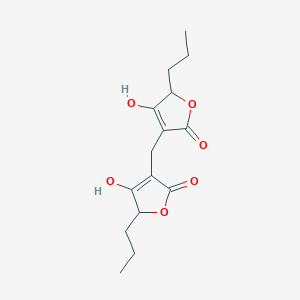![molecular formula C6H10LiNO B14211989 Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- CAS No. 779352-54-4](/img/structure/B14211989.png)
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is a chemical compound with the molecular formula C8H14LiNO This compound is known for its unique structure, which includes a lithium atom bonded to a 4,5-dihydro-4,4-dimethyl-2-oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- typically involves the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with a lithium reagent. One common method is the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the oxazolyl group.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolyl oxides, while reduction could produce reduced oxazolyl derivatives. Substitution reactions can result in the formation of various substituted oxazolyl compounds.
Scientific Research Applications
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- involves its ability to form strong bonds with various atoms and molecules. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophilic species. The oxazolyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
Lithium, (4,5-dihydro-4,4-dimethyl-2-oxazolyl)-: This compound is structurally similar but lacks the methyl group attached to the oxazolyl ring.
Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 4-methylbenzenesulfonate (ester): Another related compound with a benzeneethanol backbone and an oxazolyl group.
Uniqueness
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
779352-54-4 |
|---|---|
Molecular Formula |
C6H10LiNO |
Molecular Weight |
119.1 g/mol |
IUPAC Name |
lithium;2-methanidyl-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H10NO.Li/c1-5-7-6(2,3)4-8-5;/h1,4H2,2-3H3;/q-1;+1 |
InChI Key |
XGBSQTAEZXYKBT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1(COC(=N1)[CH2-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


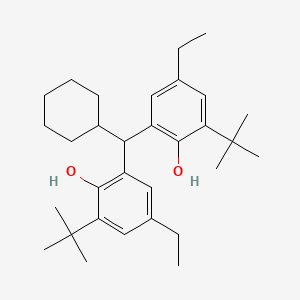
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
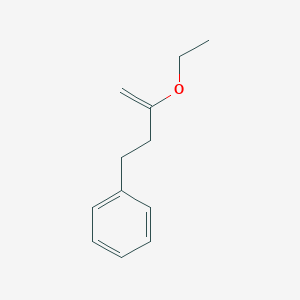
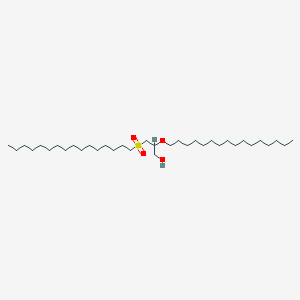
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
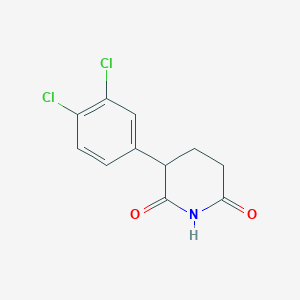
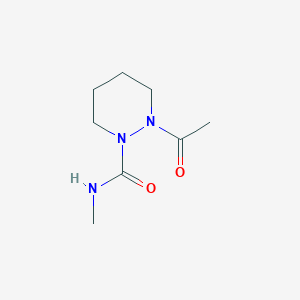
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)
